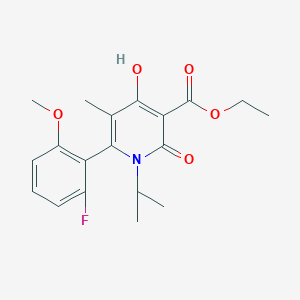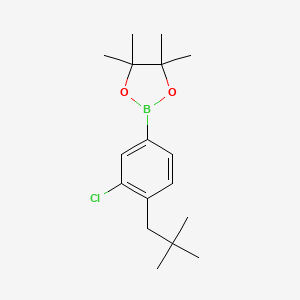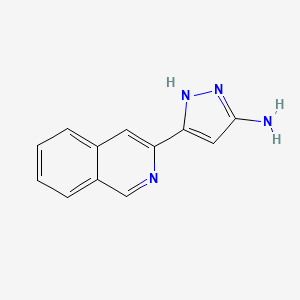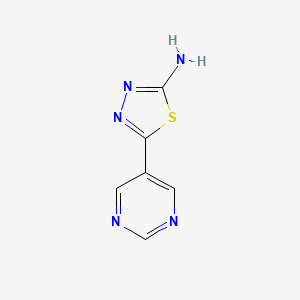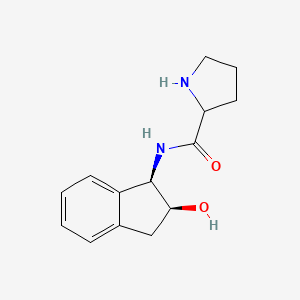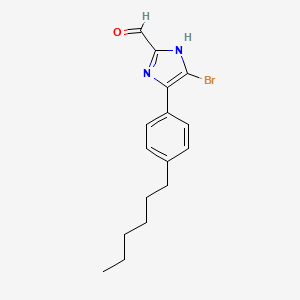
1-Ethyl-3-methylimidazol-3-ium;oxido formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylimidazol-3-ium;oxido formate is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, and industry, due to their versatile nature.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;oxido formate typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate formate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Ethyl-3-methylimidazol-3-ium;oxido formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-3-methylimidazol-3-ium;oxido formate has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme kinetics and protein folding due to its ability to stabilize proteins and enzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;oxido formate involves its interaction with various molecular targets and pathways. The compound can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. It can also participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazol-3-ium;oxido formate can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Used as a solvent in Diels-Alder reactions.
1-Ethyl-3-methylimidazolium acetate: Commonly used in the dissolution of cellulose and other biopolymers.
1-Ethyl-3-methylimidazolium iodide: Utilized in the development of double-layer capacitors.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-ethyl-3-methylimidazol-3-ium;oxido formate |
InChI |
InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1-4-3/h4-6H,3H2,1-2H3;1,3H/q+1;/p-1 |
Clé InChI |
NBTVXJIISSAEBS-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C[N+](=C1)C.C(=O)O[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


